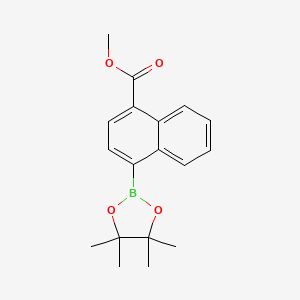

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate

Übersicht

Beschreibung

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate is a boronic ester derivative of naphthoic acid. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the field of cross-coupling reactions. Its structure includes a naphthalene ring, which is a fused pair of benzene rings, and a boronic ester group, which is known for its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate typically involves the reaction of 4-bromo-1-naphthoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert conditions, usually in a solvent like tetrahydrofuran (THF), and requires a base such as potassium acetate to facilitate the reaction. The reaction mixture is heated to reflux, and the product is purified by column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate undergoes several types of chemical reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed in Suzuki-Miyaura reactions.

Alcohols: Formed from the oxidation of the boronic ester group.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

One of the primary applications of Methyl 4-(tetramethyl-dioxaborolane) naphthoate is in organic synthesis. It serves as a boronic acid derivative that can be utilized in:

- Suzuki Coupling Reactions : This compound can act as a coupling partner in Suzuki-Miyaura reactions, which are widely used for forming carbon-carbon bonds. The presence of the boron atom facilitates the reaction with aryl halides or vinyl halides to produce biaryl compounds .

- Functionalization of Aromatic Compounds : The compound can be used to introduce functional groups into aromatic systems, enhancing the complexity and functionality of organic molecules .

Pharmaceutical Applications

The versatility of Methyl 4-(tetramethyl-dioxaborolane) naphthoate extends to pharmaceutical chemistry:

- Drug Development : Its ability to modify molecular structures makes it a candidate for developing new pharmaceuticals. The compound can be employed to synthesize potential drug candidates through strategic modifications that enhance biological activity or selectivity .

- Prodrug Design : The compound may also serve as a prodrug due to its ester functionality, allowing for controlled release of active pharmaceutical ingredients upon hydrolysis in biological systems .

Materials Science

In materials science, Methyl 4-(tetramethyl-dioxaborolane) naphthoate finds applications in:

- Polymer Chemistry : It can be utilized as a monomer or cross-linking agent in the synthesis of advanced polymeric materials. The incorporation of boron into polymer backbones can impart unique properties such as increased thermal stability and enhanced mechanical strength .

- Nanotechnology : The compound's reactivity allows for its use in creating nanomaterials or modifying existing nanostructures. This includes applications in drug delivery systems where precise control over particle size and surface chemistry is critical .

Analytical Chemistry

Methyl 4-(tetramethyl-dioxaborolane) naphthoate is also useful in analytical applications:

- Chromatography : Its derivatives can be employed as stationary phases or modifiers in chromatographic techniques for the separation and analysis of complex mixtures .

- Spectroscopy : The unique spectral properties associated with the boron atom can aid in the development of new analytical methods, including NMR spectroscopy and mass spectrometry .

Case Studies

Wirkmechanismus

The mechanism by which Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate exerts its effects is primarily through its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. The naphthalene ring provides stability and enhances the reactivity of the compound in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate is unique due to its naphthalene ring structure, which provides additional stability and reactivity compared to similar compounds with simpler aromatic rings. This makes it particularly useful in the synthesis of more complex organic molecules and in applications requiring high stability and reactivity .

Biologische Aktivität

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C18H21BO4

Molecular Weight : 305.16 g/mol

Appearance : Solid at room temperature

Melting Point : 81°C to 84°C

The compound features a naphthoate moiety linked to a dioxaborolane group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its role as a boronic ester. This structure facilitates participation in cross-coupling reactions, crucial for synthesizing biologically active molecules. The boron atom interacts with various biological targets, influencing cellular pathways and potentially leading to therapeutic effects .

Anticancer Activity

Research indicates that boron-containing compounds can exhibit anticancer properties through the modulation of apoptosis and cell proliferation pathways.

- Case Study : A study demonstrated that similar dioxaborolane derivatives inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .

This suggests that this compound may have potential as an anticancer agent.

Antimicrobial Properties

Boron compounds are recognized for their antimicrobial activity. The dioxaborolane moiety may enhance this property by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Research Finding : In vitro assays revealed that derivatives of dioxaborolanes exhibited significant antibacterial activity against Gram-positive bacteria . This indicates potential applications in developing new antimicrobial agents.

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | |

| Antimicrobial | Disrupts bacterial cell wall synthesis |

Eigenschaften

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-11-10-14(16(20)21-5)12-8-6-7-9-13(12)15/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKGABJHBKAZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623190 | |

| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643094-08-0 | |

| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.